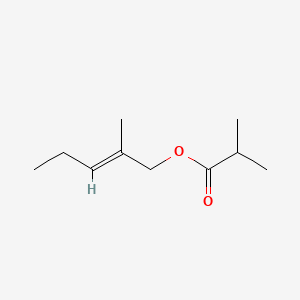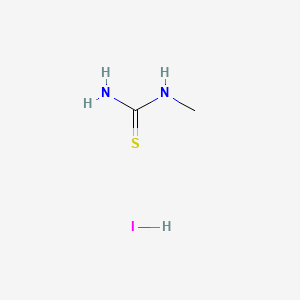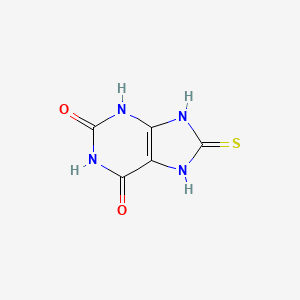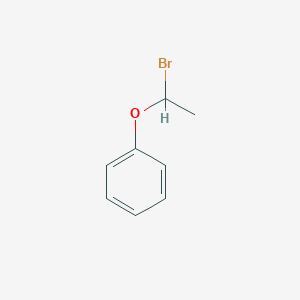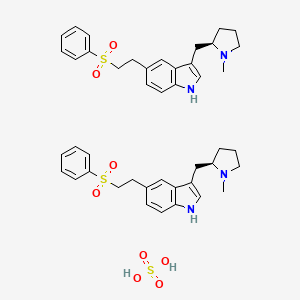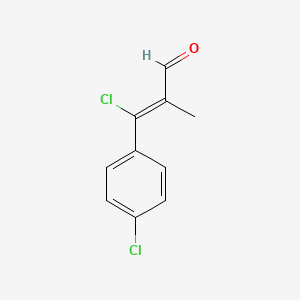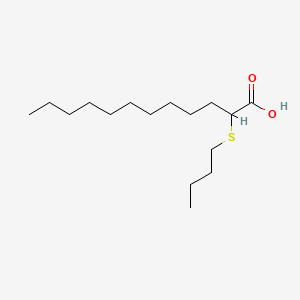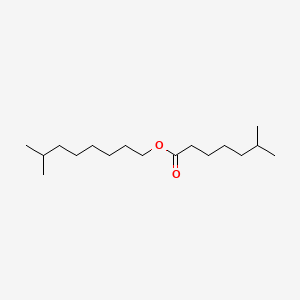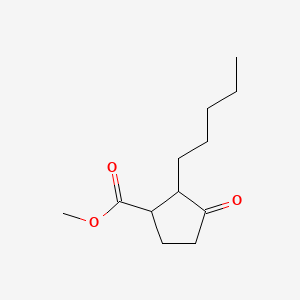
Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester is an organic compound with the molecular formula C13H22O3. It is also known by other names such as methyl (3-oxo-2-pentylcyclopentyl)acetate and methyl dihydrojasmonate. This compound is characterized by a cyclopentane ring substituted with a pentyl group and a keto group, and it is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester can be synthesized through several methods. One common synthetic route involves the addition of methyl iodide to cyclobutanone, leading to the formation of an alkyl chloride. This intermediate is then subjected to further reactions to yield the desired ester .
Industrial Production Methods
In industrial settings, the compound can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the ester .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Hydroxycyclopentanecarboxylic acid derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester can be compared with other similar compounds such as:
Methyl dihydrojasmonate: Another name for the same compound, used in the fragrance industry.
Methyl 3-oxocyclopentanecarboxylate: A similar compound with a different substitution pattern on the cyclopentane ring.
Hedione: A related compound used in perfumery for its jasmine-like scent.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in various contexts.
Properties
CAS No. |
37172-56-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 3-oxo-2-pentylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-9-10(12(14)15-2)7-8-11(9)13/h9-10H,3-8H2,1-2H3 |
InChI Key |
UQWSOBVONQGHLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(CCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


